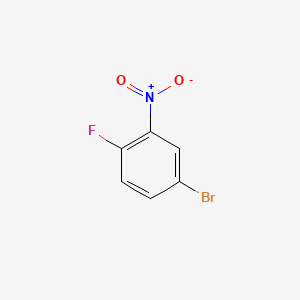

4-Bromo-1-fluoro-2-nitrobenzene

描述

4-Bromo-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H3BrFNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and nitro groups. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

属性

IUPAC Name |

4-bromo-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEANKGXXSENNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371281 | |

| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-73-8 | |

| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromine (Br₂) in Sulfuric Acid

While Br₂ offers cost advantages, its use in H₂SO₄ at 10–30°C risks over-bromination. For example, brominating o-fluoronitrobenzene with Br₂ yielded only 72% target product due to competing ortho-addition.

Copper-Catalyzed Sandmeyer Reaction

A patent describes brominating 5-bromo-2-fluoroaniline via diazotization (NaNO₂/H₂SO₄, 5–10°C) followed by CuBr-mediated Sandmeyer reaction (40–45°C). This method achieved 52.7% overall yield but requires multi-step synthesis:

- Diazotization : 5-bromo-2-fluoroaniline → diazonium salt.

- Bromide Displacement : CuBr catalyzes Br⁻ substitution, forming 1,3-dibromo-4-fluorobenzene.

Limitations :

- Multi-step purification lowers scalability.

- Cuprous bromide (0.5–0.6:1 mass ratio to substrate) increases costs.

Multi-Step Synthesis from Aniline Derivatives

Sulfonation-Reduction Pathway

Nitro Group Introduction via Nitration

A patent details nitrating m-chlorobenzotrifluoride (70–90°C, HNO₃/H₂SO₄) to introduce nitro groups, followed by bromination. While designed for a trifluoromethyl analog, adapting this to fluoronitrobenzene derivatives could enable para-bromination.

Comparative Analysis of Methods

Table 1: Method Efficacy Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NBS Bromination | 97.1% | 97% | High | Moderate |

| Sandmeyer Reaction | 52.7% | 97.5% | Low | Low |

| Sulfonation | ~65% | 90–95% | Moderate | High |

Key Observations :

- NBS Bromination excels in yield and simplicity but requires acetic acid solvent recovery.

- Sandmeyer Routes suit niche applications but incur copper catalyst costs.

- Multi-step Syntheses offer flexibility but accumulate purification losses.

化学反应分析

Types of Reactions

4-Bromo-1-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or nitro group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Sonogashira Coupling: This compound can undergo Sonogashira coupling reactions with alkynes to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Sonogashira Coupling: Palladium(II) acetate and copper(I) iodide as catalysts, with triethylamine as a base in an inert atmosphere.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 4-bromo-1-fluoro-2-aminobenzene.

Sonogashira Coupling: Formation of alkynyl-substituted benzene derivatives.

科学研究应用

Synthetic Chemistry

4-Bromo-1-fluoro-2-nitrobenzene serves as a crucial intermediate in the synthesis of various organic compounds. Its unique functional groups enable the development of new pharmaceuticals and agrochemicals.

Key Reactions:

- Formation of Complex Molecules: It is often used in reactions to synthesize complex organic molecules through nucleophilic substitutions and coupling reactions.

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-bromo-7-fluoro-1H-indole | 22% |

| Coupling Reaction | 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol | Not specified |

Materials Science

In materials science, this compound is utilized to formulate specialty polymers and materials that exhibit enhanced properties such as thermal stability and chemical resistance.

Applications:

- Polymer Production: Used in the synthesis of polymers that are employed in coatings and adhesives, enhancing durability.

| Property Enhanced | Application Area |

|---|---|

| Thermal Stability | Coatings |

| Chemical Resistance | Adhesives |

Analytical Chemistry

The compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other substances. It serves as a standard reference material for chromatographic methods.

Analytical Techniques:

- Chromatography: Acts as a reference standard for quality control in laboratories.

| Technique | Application |

|---|---|

| HPLC | Quality Control |

| GC-MS | Substance Identification |

Pharmaceutical Development

Researchers leverage this compound's structure to develop novel drug candidates targeting specific biological pathways.

Case Studies:

- Drug Development: Investigated for its potential in creating compounds that inhibit specific enzymes related to diseases.

| Study Focus | Outcome |

|---|---|

| Enzyme Inhibition | Potential drug candidates identified |

Environmental Chemistry

The environmental impact of nitroaromatic compounds like this compound has been studied to assess their degradation pathways and effects on ecosystems.

Research Focus:

- Degradation Pathways: Understanding how this compound breaks down in the environment helps industries comply with regulations.

作用机制

The mechanism of action of 4-Bromo-1-fluoro-2-nitrobenzene in chemical reactions involves electrophilic aromatic substitution, where the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack. The presence of bromine and fluorine atoms further influences the reactivity and selectivity of the compound in various reactions .

相似化合物的比较

Similar Compounds

- 2-Bromo-1-fluoro-4-nitrobenzene

- 4-Bromo-2-nitrophenol

- 2,5-Difluoronitrobenzene

Uniqueness

4-Bromo-1-fluoro-2-nitrobenzene is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of specialized compounds .

生物活性

4-Bromo-1-fluoro-2-nitrobenzene (C6H3BrFNO2) is a halogenated aromatic compound known for its diverse applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural attributes, characterized by the presence of bromine, fluorine, and nitro groups, contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H3BrFNO2

- Molecular Weight : 220.00 g/mol

- Melting Point : 18-19 °C

- Boiling Point : 240-241 °C

- Density : 1.786 g/mL

- Solubility : Difficult to mix in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to alterations in biological functions.

Key Mechanisms:

- Sodium Channel Blockade : Compounds similar to this compound have been identified as sodium channel blockers, which can modulate neuronal excitability and have potential applications in treating pain and epilepsy .

- Anti-inflammatory Activity : The compound is utilized in synthesizing anti-inflammatory agents, suggesting a role in inhibiting pro-inflammatory pathways .

Biological Activity Data

Case Study 1: Sodium Channel Blockers

A study investigated a series of dibenzazepine and dibenzoxazepine derivatives, including compounds related to this compound, demonstrating significant inhibition of Nav1.7 channels. The results indicated that modifications to the nitro group could enhance potency against these channels, suggesting a pathway for developing new analgesics .

Case Study 2: Synthesis of Anti-inflammatory Agents

Research highlighted the synthesis of novel anti-inflammatory compounds utilizing this compound as a key intermediate. These compounds showed promising activity in preclinical models of inflammation, emphasizing the utility of this compound in therapeutic applications .

Case Study 3: Cytotoxicity Assessment

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain concentrations led to significant cell death, suggesting potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms and optimize efficacy .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-fluoro-2-nitrobenzene?

- Methodological Answer : A key route involves sequential halogenation and nitration of benzene derivatives. For example, bromo-fluorobenzene precursors can undergo nitration under controlled conditions (H₂SO₄/HNO₃) to introduce the nitro group at the ortho position. The compound is also synthesized via displacement reactions; for instance, it undergoes Sonogashira coupling with alkynes, where the bromine atom acts as the primary leaving group . Purification typically involves column chromatography or recrystallization using non-polar solvents.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions. The fluorine atom causes splitting patterns in ¹H NMR, while ¹⁹F NMR confirms its electronic environment.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to verify molecular geometry and substituent orientation .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (220.00 g/mol) and isotopic patterns from bromine .

Q. How should this compound be safely handled and stored in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, eyeshields) in a fume hood due to toxicity (H301, H311) . Avoid skin contact and inhalation.

- Storage : Keep in a cool, dry place away from oxidizers. The compound is hygroscopic; store under inert gas (N₂/Ar) to prevent decomposition.

- Disposal : Follow hazardous waste protocols (WGK 3 classification) .

Advanced Research Questions

Q. How does the electronic effect of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The nitro group (-NO₂) is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution but deactivating it for nucleophilic attacks.

- Bromine serves as a leaving group in Pd-catalyzed reactions (e.g., Suzuki or Sonogashira couplings), with reactivity enhanced by the para-fluorine’s inductive effect .

- Computational studies (DFT) can model charge distribution to predict regioselectivity. For example, the bromine site is favored in displacement reactions due to lower activation energy compared to fluorine .

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Temperature control : Lower reaction temperatures reduce nitro group reduction or decomposition.

- Protecting groups : Temporarily protect the nitro group (e.g., via acetylation) during halogenation steps.

- Catalyst optimization : Use Pd-based catalysts with bulky ligands (e.g., SPhos) to enhance selectivity for bromine displacement over fluorine .

Q. How can computational chemistry aid in predicting reaction pathways involving this compound?

- Methodological Answer :

- DFT calculations : Predict thermodynamic stability of intermediates and transition states. For example, calculate activation barriers for bromine vs. fluorine substitution in cross-coupling reactions.

- Molecular docking : Model interactions with enzymes (e.g., in anti-inflammatory agent synthesis) to optimize binding affinity .

- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to select solvents that stabilize reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。